2-amino-9-[4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
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Overview
Description
2-amino-9-[4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a purine nucleoside analog. It is structurally related to guanosine, a fundamental building block of DNA and RNA. This compound has significant biological and chemical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves the condensation of a purine base with a sugar moiety. The reaction conditions often require the presence of a catalyst and specific temperature and pH conditions to ensure the correct stereochemistry of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process includes rigorous purification steps to achieve high purity levels, often exceeding 95% .
Chemical Reactions Analysis
Types of Reactions
2-amino-9-[4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxymethyl group to a carboxyl group.
Reduction: The compound can be reduced to alter its functional groups.
Substitution: Common in nucleophilic substitution reactions where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted purines .
Scientific Research Applications
2-amino-9-[4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent
Mechanism of Action
The compound exerts its effects by integrating into DNA or RNA strands, disrupting normal cellular processes. It targets specific enzymes involved in nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Guanosine: A naturally occurring nucleoside with similar structural features.
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one: Another purine nucleoside analog with slight structural differences
Uniqueness
2-amino-9-[4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Its ability to integrate into nucleic acids and disrupt cellular processes makes it a valuable compound in research and therapeutic applications .
Properties
IUPAC Name |
2-amino-9-[4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O3/c11-4-1-6(19-5(4)2-17)16-3-13-7-8(16)14-10(12)15-9(7)18/h3-6,17H,1-2,11H2,(H3,12,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQBPAWPBCAUGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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